Cas no 1431963-70-0 (3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride)

3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core functionalized with an amino group and a propanoic acid side chain, presented as its hydrochloride salt. This derivative is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of both amino and carboxylic acid functionalities enhances its reactivity, enabling further derivatization or conjugation. The hydrochloride form improves solubility and stability, facilitating handling in synthetic applications. Its structural features make it suitable for exploring antimicrobial, anticancer, or enzyme inhibitory activities in drug discovery.
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride structure
1431963-70-0 structure
Product name:3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
CAS No:1431963-70-0
MF:C5H9ClN4O2
MW:192.6035592556
MDL:MFCD25371158
CID:4700056
PubChem ID:90484264

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
    • 3-(3-Amino-1,2,4-triazol-1-yl)propanoic acid;hydrochloride
    • 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
    • MDL: MFCD25371158
    • Inchi: 1S/C5H8N4O2.ClH/c6-5-7-3-9(8-5)2-1-4(10)11;/h3H,1-2H2,(H2,6,8)(H,10,11);1H
    • InChI Key: PSGXNSULLFMTIB-UHFFFAOYSA-N
    • SMILES: Cl.OC(CCN1C=NC(N)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Topological Polar Surface Area: 94

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB501521-1 g
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0
1g
€841.90 2022-03-24
abcr
AB501521-100 mg
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0
100MG
€354.00 2022-03-24
Enamine
EN300-25298768-0.5g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0 95%
0.5g
$668.0 2024-06-19
Enamine
EN300-25298768-0.25g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0 95%
0.25g
$425.0 2024-06-19
Enamine
EN300-25298768-1.0g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0 95%
1.0g
$857.0 2024-06-19
Enamine
EN300-25298768-5g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0 95%
5g
$2485.0 2023-09-14
Aaron
AR00JGGU-1g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
1431963-70-0 95%
1g
$1204.00 2025-02-14
Enamine
EN300-25298768-1g
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
1431963-70-0 95%
1g
$857.0 2023-09-14
abcr
AB501521-250mg
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride; .
1431963-70-0
250mg
€677.50 2025-03-19
1PlusChem
1P00JG8I-500mg
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
1431963-70-0 95%
500mg
$888.00 2023-12-21

Additional information on 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride

Recent Advances in the Study of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (CAS: 1431963-70-0)

The compound 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (CAS: 1431963-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and propanoic acid functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a multi-step process involving the coupling of 3-amino-1,2,4-triazole with propanoic acid derivatives, followed by hydrochloride salt formation. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological evaluations have revealed that this compound exhibits notable activity as a modulator of specific enzymatic pathways. For instance, a recent in vitro study demonstrated its inhibitory effects on certain kinases involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases. Additionally, molecular docking simulations have provided insights into its binding interactions with target proteins, highlighting its specificity and affinity.

In the context of drug development, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride has been explored as a precursor for more complex molecules. Researchers have derivatized its amino and carboxylic acid functional groups to create a library of analogs with enhanced bioactivity and improved pharmacokinetic profiles. These efforts are part of a broader strategy to identify lead compounds for conditions such as cancer and infectious diseases.

Despite these promising findings, challenges remain. The compound's solubility and stability under physiological conditions require further optimization. Recent studies have investigated formulation strategies, including the use of nanoparticles and prodrug approaches, to overcome these limitations. Such innovations are expected to pave the way for more effective therapeutic applications.

In conclusion, 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride (CAS: 1431963-70-0) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Ongoing studies continue to uncover its potential, with a focus on refining its synthesis, understanding its mechanisms, and developing derivative compounds. As research progresses, this molecule may soon transition from the laboratory to clinical trials, offering new therapeutic options for various diseases.

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(CAS:1431963-70-0)3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
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Purity:99%/99%/99%/99%
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